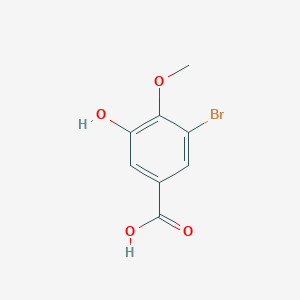

3-溴-5-羟基-4-甲氧基苯甲酸

描述

Synthesis Analysis

The synthesis of related bromobenzoic acid derivatives involves nucleophilic substitution reactions and reduction processes to yield hydroxy and methoxy derivatives. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to give alkoxy-, propylthio-, and amino-substituted derivatives. Treatment of methoxy derivatives with hydrobromic acid yielded hydroxy compounds, which upon reduction gave the corresponding benzenetetraamines (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through X-ray crystallography. For instance, Schiff bases derived from 5-bromo-3-methoxysalicylaldehyde and other reagents have been characterized, revealing complex molecular geometries and interactions. Such studies provide insights into the molecular configurations and potential reactivity of bromo-hydroxy-methoxybenzoic acid derivatives (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Chemical reactions involving bromo- and methoxy-substituents significantly affect the properties and reactivity of benzoic acid derivatives. For example, the presence of methoxy groups influences the strength of halogen bonds in bromobenzoic acid, impacting the material's crystal structure and potentially its chemical reactivity (Raffo, Marcolongo, Funes, Slep, Baggio, & Cukiernik, 2016).

科研应用

衍生物合成:用于生成烷氧基、丙硫基和氨基取代衍生物,以及将羟基和甲氧基衍生物还原为1,2,3,4-苯四胺(Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992)。

苯并[b]噻吩衍生物合成:该化合物用于合成7-甲氧基苯并[b]噻吩及其衍生物 (Rahman & Scrowston, 1983)。

交叉偶联反应底物:与3-溴-5-羟基-4-甲氧基苯甲酸密切相关的2-溴-3-羟基苯甲酸酯衍生物,可作为Pd催化的交叉偶联反应底物,展示了它们在便利合成中的用途 (Shinohara et al., 2014)。

化学合成中间体:4-溴-2-甲氧基苯甲酸甲酯,是合成3-溴-5-羟基-4-甲氧基苯甲酸的中间体,在各种科学研究应用中使用 (Chen, 2008)。

亲和标记试剂:5-羟基-3-巯基-4-甲氧基苯甲酸,一种衍生物,作为儿茶酚-O-甲基转移酶(COMT)的亲和标记试剂,并且其作用可部分被二硫苏糖醇(DTT)逆转 (Borchardt & Huber, 1982)。

对羟基苯甲酸的衍生物:它是对羟基苯甲酸及其甲基和正丁基酯的衍生物,对研究有用 (Cavill, 1945)。

儿茶酚-O-甲基转移酶的抑制:包括3-溴-5-羟基-4-甲氧基苯甲酸在内的5-取代的3-羟基-4-甲氧基苯甲酸,是大鼠肝儿茶酚-O-甲基转移酶的潜在抑制剂,表明它们在酶抑制研究中的用途 (Borchardt, Huber, & Houston, 1982)。

抗氧化应用:从Rhodomela confervoides提取的溴酚类化合物,可能包括3-溴-5-羟基-4-甲氧基苯甲酸的衍生物,在食品和/或制药领域显示出作为天然抗氧化剂的潜力 (Li, Li, Gloer, & Wang, 2012)。

性质

IUPAC Name |

3-bromo-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPMZMJYQDNWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513191 | |

| Record name | 3-Bromo-5-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-hydroxy-4-methoxybenzoic acid | |

CAS RN |

52783-66-1 | |

| Record name | 3-Bromo-5-hydroxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

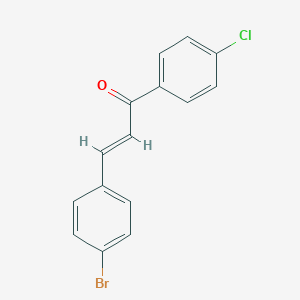

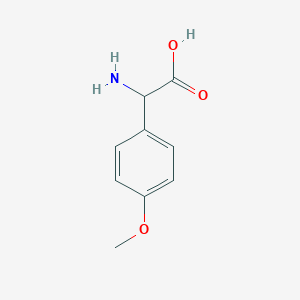

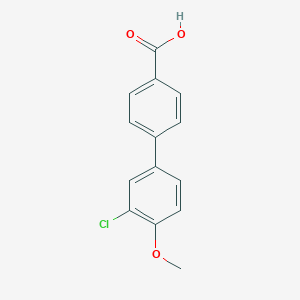

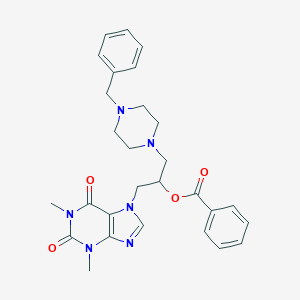

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)